molecular formula C15H23FN2O2 B14766323 tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate

tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate

Cat. No.: B14766323
M. Wt: 282.35 g/mol
InChI Key: XTKKQHOPSNAYOB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate: is an organic compound that features a tert-butyl carbamate protecting group, an amino group, a fluorine atom, and an isopropyl group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-amino-3-fluorobenzyl alcohol and isopropyl isocyanate.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Explored for its potential as a drug candidate or a prodrug due to its ability to release active amines under physiological conditions. Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the release of the active amine upon hydrolysis of the carbamate group. This process is facilitated by enzymes such as esterases and amidases. The released amine can then interact with various molecular targets, including receptors, enzymes, and ion channels, depending on the specific application.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate
  • tert-Butyl 4-amino-3-methylbenzyl(isopropyl)carbamate
  • tert-Butyl 4-amino-3-nitrobenzyl(isopropyl)carbamate

Uniqueness:

  • The presence of the fluorine atom in tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity.
  • The combination of the tert-butyl carbamate protecting group and the isopropyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C15H23FN2O2

Molecular Weight

282.35 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3-fluorophenyl)methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C15H23FN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-13(17)12(16)8-11/h6-8,10H,9,17H2,1-5H3

InChI Key

XTKKQHOPSNAYOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=C(C=C1)N)F)C(=O)OC(C)(C)C

Origin of Product

United States

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